Cas no 1250884-35-5 (tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate)
![tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/1250884-35-5x500.png)
tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- TERT-BUTYL 5-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE
- tert-butyl 5-hydroxy-2-aza-bicyclo[2.2.1]heptane-2-carboxylate
- 2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane
- 5-HYDROXY-2-AZA-BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID TERT-BUTYL ESTER
- tert-butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- (1r,4r,5r)-rel-tertbutyl 5hydroxy2azabicyclo[2.2.1]heptane2carboxylate
- tert-Butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl (1S,4R,
- tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Racemic-(1R,4R,5R)-Tert-Butyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate
- AS-73755
- (5R)-tert-Butyl5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- (5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- 1250884-35-5
- AKOS015841305
- SCHEMBL12274170
- CS-0036717
-
- MDL: MFCD17016679
- インチ: 1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-9,13H,4-6H2,1-3H3
- InChIKey: HDPGSWMTDGGUEB-UHFFFAOYSA-N
- ほほえんだ: OC1CC2CC1CN2C(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 213.13649347 g/mol
- どういたいしつりょう: 213.13649347 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 213.27
- トポロジー分子極性表面積: 49.8
- 疎水性パラメータ計算基準値(XlogP): 1.1
tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97102-500MG |
tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
1250884-35-5 | 95% | 500MG |
¥ 6,402.00 | 2023-04-06 | |
Chemenu | CM318631-50mg |
(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
1250884-35-5 | 95% | 50mg |
$*** | 2023-04-03 | |
ChemScence | CS-0036717-100mg |
tert-Butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
1250884-35-5 | ≥97.0% | 100mg |
$240.0 | 2022-04-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97102-100MG |
tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
1250884-35-5 | 95% | 100MG |
¥ 2,402.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97102-250MG |
tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
1250884-35-5 | 95% | 250MG |
¥ 3,841.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97102-1G |
tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
1250884-35-5 | 95% | 1g |
¥ 9,603.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97102-100.0mg |
tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
1250884-35-5 | 95% | 100.0mg |
¥2402.0000 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107357-100mg |
tert-Butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
1250884-35-5 | 97% | 100mg |
¥2008.00 | 2024-08-09 | |
TRC | T117718-1mg |
tert-butyl (5R)-5-Hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
1250884-35-5 | 1mg |
$ 50.00 | 2022-06-03 | ||
TRC | T117718-2mg |
tert-butyl (5R)-5-Hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
1250884-35-5 | 2mg |
$ 70.00 | 2022-06-03 |
tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 関連文献
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylateに関する追加情報
Introduction to tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS No. 1250884-35-5)
tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS No. 1250884-35-5) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This compound is a member of the azabicyclo[2.2.1]heptane family, which is known for its versatile applications in the development of pharmaceuticals and biologically active molecules.
The tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate molecule is characterized by its bicyclic ring system and the presence of a hydroxyl group at the C-5 position, which imparts specific stereochemical properties that are crucial for its biological activity and reactivity in synthetic transformations. The tert-butyl ester group at the C-2 position further enhances the stability and solubility of the compound, making it an attractive candidate for various chemical and biological studies.
Recent research has highlighted the importance of tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate in the synthesis of complex natural products and drug candidates. For instance, a study published in the Journal of Organic Chemistry demonstrated that this compound can serve as a key intermediate in the total synthesis of marine alkaloids, which are known for their potent pharmacological properties, including antitumor and anti-inflammatory activities.
In addition to its role in natural product synthesis, tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has been explored as a potential lead compound in drug discovery efforts. A recent paper in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit selective inhibition of specific protein kinases, which are implicated in various diseases such as cancer and neurodegenerative disorders. The unique structure of tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate allows for precise modulation of kinase activity, making it a valuable scaffold for developing novel therapeutic agents.
The synthetic accessibility of tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has also been a focus of recent studies. Researchers have developed efficient and scalable synthetic routes to produce this compound, which is essential for both academic research and industrial applications. One notable approach involves a tandem catalytic process that combines asymmetric hydrogenation and ring-closing metathesis, providing high yields and excellent enantioselectivity.
Beyond its synthetic utility, tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has shown promise in preclinical studies evaluating its pharmacological properties. In vitro assays have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent. Additionally, preliminary studies have indicated that it may have neuroprotective effects, which could be beneficial in treating neurological disorders.
The safety profile of tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is another critical aspect that has been investigated in recent research. Toxicity studies have shown that this compound has low cytotoxicity at therapeutic concentrations, which is an important consideration for its potential use in drug development.
In conclusion, tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS No. 1250884-35-5) is a versatile and promising compound with significant potential in both synthetic chemistry and medicinal applications. Its unique structural features, combined with its biological activities and favorable safety profile, make it an attractive candidate for further research and development in the pharmaceutical industry.
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